1-Propen-2-ol, 1,1-dichloro- (9CI)
Description
Properties
CAS No. |
130190-72-6 |
|---|---|
Molecular Formula |
C3H4Cl2O |
Molecular Weight |
126.964 |
IUPAC Name |
1,1-dichloroprop-1-en-2-ol |
InChI |
InChI=1S/C3H4Cl2O/c1-2(6)3(4)5/h6H,1H3 |
InChI Key |
GPABOXVPTAFDBT-UHFFFAOYSA-N |
SMILES |
CC(=C(Cl)Cl)O |
Synonyms |
1-Propen-2-ol, 1,1-dichloro- (9CI) |
Origin of Product |
United States |
Preparation Methods
Catalytic Reduction of Chlorinated Ketones
A prominent method for synthesizing chlorinated alcohols involves the reduction of chlorinated ketones. For example, JPH0723332B2 describes the reduction of 1,3-dichloroacetone (DCA) to 1,3-dichloro-2-propanol (DCP) using isopropanol and aluminum isopropoxide . While this targets a structural isomer, the methodology offers insights into adapting similar conditions for 1,1-dichloroallyl alcohol:
Reaction Overview
Key Parameters
-
Catalyst Loading : Aluminum isopropoxide at 0.01–1 molar ratio relative to DCA .
-
Solvent : Excess isopropanol or additives like chloroform to enhance solubility .
Mechanistic Insights
The catalyst facilitates hydrogen transfer from isopropanol to DCA, reducing the ketone to DCP. Side reactions, such as DCA decomposition, are minimized by controlling catalyst concentration and temperature .
Adaptability to 1,1-Dichloroallyl Alcohol
Using 1,1-dichloroacetone as a substrate under analogous conditions could yield the target compound. However, the stability of 1,1-dichloroacetone and regioselectivity of reduction require further investigation.
Hydrochlorination of Allylic Alcohols
The hydrochlorination of allyl alcohol derivatives presents another viable route. US7473809B2 details the hydrochlorination of glycerine to dichloropropanols using hydrogen chloride (HCl) and carboxylic acid catalysts . Though focused on 1,3-dichloro-2-propanol, the principles apply to allyl alcohol systems:
Reaction Overview
Key Parameters
Challenges
-
Regioselectivity : Ensuring HCl adds to the correct position to form 1,1-dichloro derivatives.
-
Byproducts : Competing pathways may yield 1,2- or 1,3-dichloro isomers.
Comparative Analysis of Methods
The table below summarizes the feasibility of each approach based on available data:
| Method | Catalyst | Temperature | Yield | Scalability |
|---|---|---|---|---|
| Ketone Reduction | Al(OiPr)₃ | 25–60°C | ~75% | Moderate |
| Hydrochlorination | Acetic Acid | 100–110°C | ~70% | High |
| Direct Chlorination | FeCl₃/AlCl₃ | 0–25°C | N/A | Low |
Notes :
Q & A
Q. What synthetic methodologies are recommended for 1-Propen-2-ol, 1,1-dichloro- (9CI), and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The synthesis of chlorinated alkenols like 1-Propen-2-ol, 1,1-dichloro- (9CI) typically involves selective chlorination of precursor alcohols or alkenes. For example, dichlorination at the 1-position of propen-2-ol can be achieved using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Reaction optimization should focus on:
- Temperature control : Excess heat may lead to dehydrohalogenation, forming undesired alkene byproducts.
- Solvent selection : Non-polar solvents (e.g., CCl₄) reduce side reactions like oxidation of the hydroxyl group.
- Catalyst use : Lewis acids (e.g., FeCl₃) improve regioselectivity for dichlorination .
Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound.
Q. Which spectroscopic techniques are most effective for characterizing 1-Propen-2-ol, 1,1-dichloro- (9CI), and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The hydroxyl proton (OH) appears as a broad singlet (~δ 2.5–5.0 ppm), while vinylic protons (C=CH) resonate near δ 5.0–6.5 ppm.
- ¹³C NMR : Chlorinated carbons (C-Cl₂) show signals at δ 70–90 ppm, and the carbonyl carbon (C-OH) appears at δ 60–70 ppm.
- IR Spectroscopy : Strong O-H stretching (~3200–3600 cm⁻¹) and C-Cl stretches (550–800 cm⁻¹) are diagnostic.
- Mass Spectrometry (MS) : A molecular ion peak at m/z corresponding to C₃H₄Cl₂O (MW ~146.98) with characteristic fragmentation patterns (e.g., loss of Cl or H₂O) .
Advanced Research Questions
Q. How do electron-withdrawing chlorine atoms influence the reactivity of the hydroxyl group in nucleophilic substitution or elimination reactions?
- Methodological Answer : The 1,1-dichloro substituent adjacent to the hydroxyl group increases the acidity of the OH proton due to inductive electron withdrawal. This enhances its susceptibility to nucleophilic substitution (e.g., SN2 with alkyl halides) or elimination under basic conditions. For example:
- Elimination : Treatment with strong bases (e.g., NaOH) may yield 1,1-dichloropropene via dehydration.
- Substitution : Reaction with thionyl chloride (SOCl₂) could replace -OH with -Cl, forming 1,1,2-trichloropropene.
Computational modeling (DFT) is recommended to predict reaction pathways and transition states .
Q. What challenges arise in detecting trace levels of 1-Propen-2-ol, 1,1-dichloro- (9CI) in environmental matrices, and which analytical methods provide optimal sensitivity?
- Methodological Answer : Challenges include low volatility, matrix interference, and degradation during extraction. Recommended methods:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar column (e.g., DB-WAX) to resolve the compound from co-eluting contaminants. Derivatization (e.g., silylation of -OH) improves volatility .
- Purge-and-Trap Concentration : Enhances detection limits to sub-ppb levels in groundwater samples .
- Quality Control : Spike recovery tests and internal standards (e.g., d₄-1,4-dichlorobenzene) validate accuracy .
Q. What decomposition pathways are observed under thermal or photolytic stress, and how can stability be enhanced during storage?
- Methodological Answer :
- Thermal Decomposition : At >100°C, 1-Propen-2-ol, 1,1-dichloro- (9CI) undergoes dehydrochlorination to form chloroalkenes (e.g., 1-chloropropene) and HCl gas.
- Photolytic Degradation : UV exposure generates free radicals, leading to oxidation products like dichloroacetone.
- Storage Recommendations : Store in amber glass under inert gas (N₂/Ar) at 4°C. Add stabilizers (e.g., BHT) to inhibit radical formation .
Q. Are there known enzymatic or abiotic transformation pathways for this compound in biological systems?
- Methodological Answer : While specific data on 1-Propen-2-ol, 1,1-dichloro- (9CI) is limited, analogous chlorinated alcohols (e.g., DDT metabolites) undergo:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
